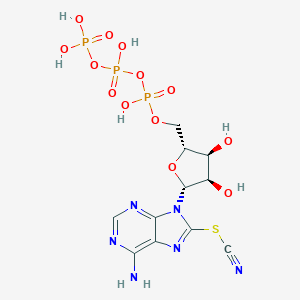

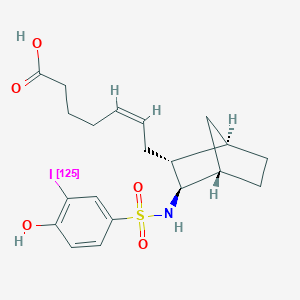

![molecular formula C15H10ClNO2 B148327 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 136562-69-1](/img/structure/B148327.png)

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Determination of 3-Chloropropane-1,2-diol in Liquid Hydrolysed Vegetable Proteins

An improved method for the determination of 3-chloropropane-1,2-diol in liquid hydrolysed vegetable proteins has been developed, utilizing capillary gas chromatography with flame ionization detection. The method involves the preparation of a phenylboronic acid derivative, which is then extracted with hexane. The identity of the derivative is confirmed through gas chromatography-mass spectrometry, offering a standard deviation of 0.019 ppm and repeatability of 0.05 ppm at a level of 0.84 ppm. The detection limit of this method is 0.2 ppm .

Vibrational and Structural Observations and Molecular Docking Study

A comprehensive experimental and theoretical analysis of the molecular structure and vibrational spectra of a chlorophenyl compound has been conducted. The study includes HOMO-LUMO analysis and the evaluation of nonlinear optical properties through the determination of hyperpolarizabilities. The molecular electrostatic potential study indicates potential sites for electrophilic and nucleophilic attacks. Additionally, molecular docking suggests that the compound may exhibit inhibitory activity against kinesin spindle protein, with a binding affinity value of -6.7 kcal/mol .

Growth, Characterization, and Crystal Structure Analysis

The growth of good-quality single crystals of an organic non-linear optical material with chlorophenyl groups has been achieved through a slow evaporation technique. X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic system with a space group P21/a. The functional groups present in the compound are identified using FT-IR spectra, and the crystal's refractive index is measured. The second-harmonic generation efficiency of the crystal is found to be 0.7 times that of urea .

DFT and TD-DFT/PCM Calculations of Molecular Structure

The structural parameters of chlorophenyl-containing dyes have been determined using DFT calculations. The optimized molecular structure is compared with X-ray data of similar molecules. Spectroscopic characterization includes FT-IR, NMR, and UV-Vis absorption and fluorescence emission spectral measurements. NBO analysis is carried out to understand intermolecular electronic interactions, and NLO properties are investigated. The study correlates charge distributions with potential biological activities and corrosion inhibition .

Crystal Structures and Emission Properties of the BF2 Complex

The BF2 complex of a molecule with methoxy groups in the phenyl rings exhibits multiple chromisms, including mechano-, thermo-, and chronochromism. The compound also shows aggregation-induced emission and crystallization-induced emission enhancement. The solid-state emission can be switched in color and efficiency by external stimuli. The compound undergoes thermal interconversion and displays a solvatochromic effect. The self-assembling crystalline structures reveal an optical waveguide effect .

Single Crystal X-Ray Structural Analysis of Two Polymorphs

The single crystal X-ray structure analysis of two polymorphs of a chlorophenyl compound reveals that the molecular geometries are consistent across both polymorphs. The presence of bifurcated O-H⋯O hydrogen bonds leads to the formation of molecular dimers, which differ in being centrosymmetric (heterochiral) and homochiral, respectively .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The study of 3-oxopropanenitriles in chemical reactions has shown their utility in the synthesis of various heterocyclic compounds. For instance, manganese(III) acetate-mediated oxidative cyclizations of 3-oxopropanenitriles with conjugated alkenes have been employed to synthesize 4,5-dihydrofuran-3-carbonitriles containing heterocycles. This reaction demonstrates the potential of 3-oxopropanenitriles in the formation of complex molecular structures in good yields, highlighting their significance in organic synthesis and chemical research (Yılmaz, Uzunalioğlu, & Pekel, 2005). Additionally, the synthesis of dialkyl 2-(1-cyano-2-oxo-1-phenyl-alkyl)-3-(triphenyl-λ5-phosphanylidene)-succinates from 3-oxo-2-phenyl-butanenitrile demonstrates the flexibility of these compounds in generating highly-functionalized ylides, which are useful in various chemical transformations (Yavari, Islami, Habibi, Momeni Tikdari, & Ebrahimi, 2004).

Environmental Applications

The environmental applications of compounds related to 3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile, especially chlorophenoxy herbicides, have been studied extensively. High-performance liquid chromatography (HPLC) measurements have been developed to assist in the diagnosis of acute poisoning by chlorophenoxy herbicides, demonstrating the importance of analytical techniques in environmental health and safety (Flanagan & Ruprah, 1989). Furthermore, studies on the degradation of chlorophenols on Cu(111) surfaces using density functional theory provide insights into the mechanisms of dioxin compound formation, offering valuable information for the development of strategies to mitigate environmental pollution (Altarawneh et al., 2008).

Dyeing and Textile Applications

Research has also explored the synthesis of novel disperse dyes derived from 3-(3-Chloropheney)-2-((4-substituted) diazenyl)-3-oxopropanenitrile for use in dyeing polypropylene fabrics. This work demonstrates an eco-friendly approach to textile dyeing using supercritical carbon dioxide, which not only provides better color strength compared to traditional aqueous methods but also utilizes industrial emissions of CO2, showcasing the potential of 3-oxopropanenitriles in sustainable industrial applications (Elmaaty et al., 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[2-(4-chlorophenoxy)phenyl]-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-11-5-7-12(8-6-11)19-15-4-2-1-3-13(15)14(18)9-10-17/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJSAQNUINGBKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.